molecular formula C10H10O2 B1666692 Benzoylacetone CAS No. 93-91-4

Benzoylacetone

Cat. No. B1666692
CAS RN: 93-91-4
M. Wt: 162.18 g/mol
InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
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Description

Benzoylacetone is an organic compound with the nominal formula C6H5C(O)CH2C(O)CH3 . It is a 1,3-dicarbonyl compound and is a precursor to many heterocycles, such as pyrazoles . It predominantly exists as the enol tautomer C6H5C(OH)=CHC(O)CH3 . Its conjugate base forms stable complexes with transition metals and lanthanides .


Synthesis Analysis

Benzoylacetone can be synthesized through various methods. One such method involves the one-step, decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA . Another method involves the crossed aldol condensation between benzaldehyde and acetone . A different approach involves the use of an electric mixer housed in four mouthfuls of reaction flasks of reflux exchanger and thermometer .


Molecular Structure Analysis

The molecular structure of Benzoylacetone is characterized by its IUPAC name 1-phenylbutane-1,3-dione . The InChI is 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The molecular formula is C10H10O2 and the molecular weight is 162.18 g/mol .


Chemical Reactions Analysis

Benzoylacetone, being a 1,3-dicarbonyl compound, is involved in various chemical reactions. It is a precursor to many heterocycles, such as pyrazoles . It has been studied for its role in the enolization process . It also plays a crucial role in the biosynthesis of the C6–C4 moiety of biologically active phenylbutanoids .


Physical And Chemical Properties Analysis

Benzoylacetone has a molar mass of 162.188 g·mol−1 . It has a density of 1.0599 g/cm3 . The melting point is 56 °C (133 °F; 329 K) and the boiling point is 261.5 °C (502.7 °F; 534.6 K) .

Scientific Research Applications

  • Intramolecular Hydrogen Bond Analysis Benzoylacetone's intramolecular hydrogen bond has been extensively studied using high-level ab initio Hartree−Fock and density functional theory methods, revealing insights into the electronic nature of low-barrier hydrogen bonds, potentially influencing enzymatic reactions (Schiøtt et al., 1998).

  • Sol-Gel Fabrication of Nanocrystalline Films Benzoylacetone serves as a chelating agent in the sol-gel technique for fabricating indium tin oxide (ITO) nanocrystalline films with localized surface plasmon resonance (LSPR) properties, beneficial for plasmonic electrochromism in near-infrared regions (Ren et al., 2018).

  • X-ray and Neutron Diffraction Studies Studies using X-ray and neutron diffraction have explored the charge density and molecular structure of benzoylacetone, contributing to the understanding of π-delocalization in keto−enol groups and resonance-assisted hydrogen bonding models (Madsen et al., 1998).

  • Fluorescence Enhancement Research The Eu-benzoylacetone-phenanthroline system exhibits strong fluorescence intensity, which is significantly enhanced by elements like La, Gd, Tb, Lu, and Y. This property is vital for applications in fluorescence-based detection and analysis (Jinghe et al., 1990).

  • Surfactant Studies and Micelle Formation Benzoylacetone's keto-enol tautomerism has been utilized to determine critical micelle concentrations of various surfactants, providing valuable insights into surfactant chemistry and micellar systems (Shoji et al., 1976).

  • Tautomeric and Conformational Properties Gas-phase electron diffraction and quantum chemical studies on benzoylacetone have contributed to understanding its tautomeric and structural properties, particularly in enol conformers, influencing molecular stability and hydrogen bond strength (Belova et al., 2012).

  • Antibacterial Agent Synthesis Benzoylacetone has been used in synthesizing 2-substituted-4-sulfamoylphenylazo-thiophene and/or thiazole derivatives, showing antibacterial activities and contributing to pharmaceutical research (Fadda et al., 2016).

  • Photometric Determination in Analytical Chemistry Benzoylacetone's complexation with elements like vanadium has been leveraged in extractive separation and photometric determination methods, enhancing analytical techniques for metal ion detection (Chauhan & Kakkar, 1992).

Safety And Hazards

Benzoylacetone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .

Future Directions

While the future directions for Benzoylacetone are not explicitly mentioned in the search results, its role as a precursor to many heterocycles and its involvement in various chemical reactions suggest potential areas of future research. Further studies could explore its potential applications in the synthesis of new compounds and its effects on biological systems.

properties

IUPAC Name

1-phenylbutane-1,3-dione
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InChI

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVBUKMMMRLOKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID3021803
Record name 1-Benzoylacetone
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Molecular Weight

162.18 g/mol
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Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name Benzoylacetone
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Product Name

Benzoylacetone

CAS RN

93-91-4
Record name Benzoylacetone
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Synthesis routes and methods I

Procedure details

2-hydroxyacetophenone (20 g) is dissolved in ethyl acetate (200 ml). Sodium powder (16 g) is gradually added in 15-20 minutes, so to maintain a reasonable reflux. The mixture is refluxed for 1 hour, then it is allowed to cool. Grinded ice (200 g) is then added until precipitation of sodium acetylacetophenone, which is then isolated by filtration under vacuum. The solid product is then crystallised with acetic acid 40% (200 ml), obtaining acetyl acetophenone (19.6 g) as pulverulent crystals (m.p.=95° C.; yield=75%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
sodium acetylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 1 is repeated, using in place of acetophenone 17.4 g of acetone and increasing the amount of solvent from 100 g to 150 g of dimethyl sulfoxide/tetrahydrofuran.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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